![molecular formula C16H25NO2 B13499189 Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a tert-butylphenyl group, which is known for its stability and resistance to oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate typically involves the esterification of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: The major product is 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid.
Reduction: The major product is 3-{[(4-tert-butylphenyl)methyl]amino}propanol.
Substitution: The products depend on the specific substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester functional group.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid and ethanol. This hydrolysis reaction is crucial for its biological activity, as the resulting acid can interact with specific receptors or enzymes in the body.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.
Methyl butyrate: An ester known for its fruity odor, used in flavoring agents.
Ethyl propanoate: Similar in structure but lacks the tert-butylphenyl group.
Uniqueness
Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate is unique due to the presence of the tert-butylphenyl group, which imparts stability and resistance to oxidation. This makes it particularly useful in applications where long-term stability is required, such as in fragrances and pharmaceuticals.
Propiedades
Fórmula molecular |
C16H25NO2 |
|---|---|
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
ethyl 3-[(4-tert-butylphenyl)methylamino]propanoate |
InChI |
InChI=1S/C16H25NO2/c1-5-19-15(18)10-11-17-12-13-6-8-14(9-7-13)16(2,3)4/h6-9,17H,5,10-12H2,1-4H3 |
Clave InChI |
STEZJTZBIZTYEC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCNCC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine](/img/structure/B13499111.png)
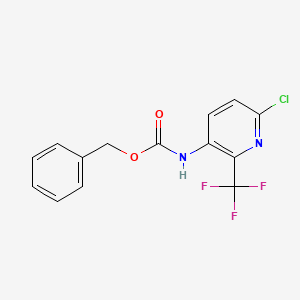

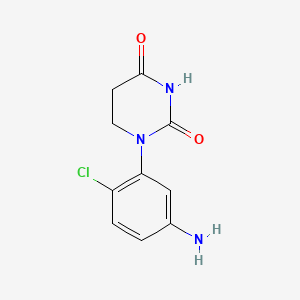
![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)
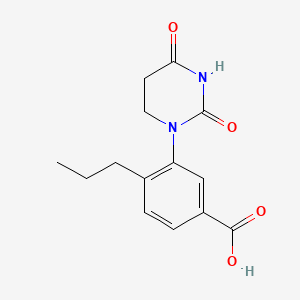
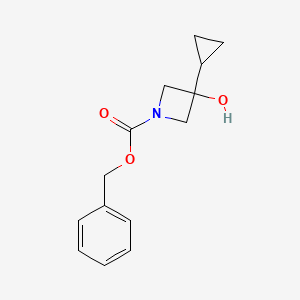
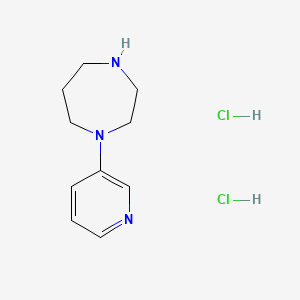
![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
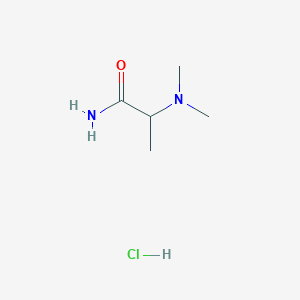
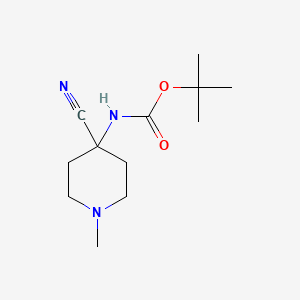
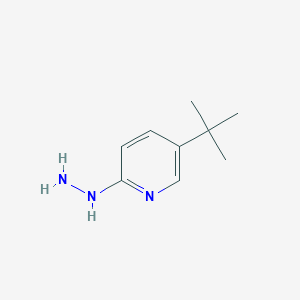
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
